2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include the yield of the reaction and any side products formed.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include computational studies of its electronic structure.Scientific Research Applications
Revisiting Acidolysis Mechanisms in Lignin Model Compounds
A study by Yokoyama (2015) explores the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, which are structurally similar to 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. This research highlights the significant role of the γ-hydroxymethyl group in the acidolysis process and confirms the existence of a hydride transfer mechanism in the breakdown of benzyl-cation-type intermediates derived from these compounds. This study provides insight into the chemical breakdown of complex lignin structures, which is crucial for understanding the conversion of lignin into valuable chemical products T. Yokoyama, 2015.
Pharmacokinetics, Pharmacodynamics, and Toxicology of Psychoactive Substances
Research on new psychoactive substances (NPS), including 2C-B, 4-fluoroamphetamine, and benzofurans, has been reviewed to understand their health risks and pharmacological profiles. These substances, which share similarities with 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile in terms of their psychoactive properties, have shown effects comparable to amphetamines and MDMA. This review emphasizes the need for comprehensive studies to understand the toxicological profiles of such compounds and suggests treatment guidelines based on clinical effects rather than specific substances J. J. Nugteren-van Lonkhuyzen et al., 2015.
Analytical Methods for Antioxidant Activity Determination
A critical review by Munteanu and Apetrei (2021) on the analytical methods used in determining antioxidant activity covers various assays that could be relevant for studying compounds like 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. The review discusses tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing a comprehensive overview of methodologies for assessing the antioxidant capacity of chemical compounds. This information is pivotal for researchers looking to evaluate the therapeutic potential of antioxidants in various fields I. Munteanu & C. Apetrei, 2021.
Environmental Impact Assessment of Organochlorine Compounds
An extensive review by Krijgsheld and Gen (1986) evaluates the environmental consequences of chlorophenols, closely related to the structural and functional aspects of 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. This research assesses the moderate to high persistence and potential toxic effects of these compounds on aquatic life, highlighting the significance of understanding the environmental fate and behavior of organochlorine pollutants. Such studies are crucial for developing strategies to mitigate environmental contamination and protect aquatic ecosystems K. Krijgsheld & A. D. Gen, 1986.
Downstream Processing of Biologically Produced Diols
Xiu and Zeng (2008) review the downstream processing challenges associated with the microbial production of 1,3-propanediol and 2,3-butanediol, which can be extrapolated to the processing of compounds like 2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile. The study discusses various separation methods, including distillation, membrane filtration, and extraction, highlighting the need for improved techniques to enhance yield, purity, and energy efficiency in the production of valuable chemical compounds Zhi-Long Xiu & A. Zeng, 2008.
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing harm to humans or the environment, and appropriate safety precautions for handling it.
Future Directions
This could involve proposing further studies to better understand the compound’s properties or reactivity, to improve its synthesis, or to explore its potential applications.
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properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTPHKRGPMBLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC#N)(C#N)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545391 | |
Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-isopropylpentanedinitrile | |
CAS RN |
102201-30-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)-2-(propan-2-yl)pentanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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